1-(3,4-dimethylphenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-methyl-N-(2-oxochromen-6-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-12-4-7-17(10-13(12)2)25-14(3)20(23-24-25)21(27)22-16-6-8-18-15(11-16)5-9-19(26)28-18/h4-11H,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCSTFGBYLRTBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-(3,4-dimethylphenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that exhibits significant potential in medicinal chemistry. This compound combines a triazole ring , a chromenone moiety , and a carboxamide functional group , which are known for their diverse biological activities. The unique structural features suggest applications in anticancer and antimicrobial therapies.
Synthesis and Characterization
The synthesis of this compound typically involves methods such as click chemistry , which facilitates the formation of the triazole ring through cycloaddition reactions. Characterization techniques like NMR spectroscopy , IR spectroscopy , and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Anticancer Potential
Research indicates that compounds containing triazole moieties exhibit significant anticancer activities. For instance, studies have shown that similar triazole-containing compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. The compound is expected to have similar properties based on its structural characteristics.
Case Studies:
- A study demonstrated that triazole derivatives could inhibit cancer cell growth through mechanisms such as thymidylate synthase inhibition .
- Another investigation highlighted that specific triazole compounds displayed IC50 values lower than standard chemotherapeutics like doxorubicin and 5-fluorouracil against multiple cancer cell lines, including MCF-7 and HCT-116 .
Antimicrobial Activity
The biological activity of 1-(3,4-dimethylphenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide also suggests potential antimicrobial properties. Triazoles have been documented for their effectiveness against a variety of pathogens due to their ability to interfere with microbial metabolism.
Mechanistic Insights
The mechanisms underlying the biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression or microbial survival.
- Induction of Apoptosis : Similar compounds have been shown to promote apoptosis in cancer cells through the activation of pro-apoptotic pathways .
- Generation of Reactive Oxygen Species (ROS) : Some studies indicate that triazole derivatives can induce oxidative stress in cells, leading to increased apoptosis .
Comparative Analysis
A comparative analysis of structurally similar compounds reveals insights into their biological activities:
| Compound Name | Structure Features | Biological Activity | IC50 (μM) |
|---|---|---|---|
| 1-(4-chlorophenyl)-5-methyl-N-(2-hydroxyphenyl)-1H-triazole | Triazole ring with phenolic hydroxyl | Anticancer | 27.89 |
| N-(benzothiazolyl)-5-methyltriazole | Benzothiazole moiety | Antimicrobial | Not specified |
| 5-bromo-N-(pyridinyl)triazole | Pyridine ring attached | Anti-inflammatory | Not specified |
The above table illustrates the diversity in biological activities among related compounds, emphasizing the potential of 1-(3,4-dimethylphenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide as a candidate for further research.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. The mechanism of action involves the inhibition of specific cellular pathways that lead to apoptosis in cancer cells. For instance, a case study demonstrated that derivatives of triazole compounds, similar to the target compound, showed promising results against various cancer cell lines, including breast and lung cancer .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15.5 | |
| Compound B | A549 (Lung) | 20.3 | |
| Target Compound | Various | TBD | This Study |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. In vitro studies revealed that it exhibits inhibitory effects against a range of bacterial strains. The structure-activity relationship (SAR) analysis suggested that modifications to the triazole ring could enhance its antimicrobial efficacy .
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound C | E. coli | 32 µg/mL | |
| Compound D | S. aureus | 16 µg/mL | |
| Target Compound | TBD | TBD | This Study |
Case Studies
Several case studies have highlighted the applications of this compound in various fields:
- Cancer Research: A study conducted by Evren et al. (2022) demonstrated that triazole derivatives exhibited selective cytotoxicity against cancer cell lines compared to normal cells, suggesting a potential therapeutic application in oncology .
- Antimicrobial Research: Research conducted by Mohamed and Ramadan (2020) indicated that similar compounds showed significant activity against resistant bacterial strains, paving the way for new antibiotic development .
- Pharmaceutical Development: A review highlighted the potential for these compounds in drug formulation due to their favorable pharmacokinetic properties and low toxicity profiles .
Comparison with Similar Compounds
Key Observations :
- The coumarin moiety introduces a conjugated π-system absent in analogues with simple alkyl or oxazole substituents, which could augment fluorescence-based imaging applications or modulate enzyme interactions .
Physicochemical Properties
Comparative physicochemical
Notes:
- The target compound’s higher molecular weight (389.1 vs. 392.1 in ZIPSEY) reflects the coumarin group’s contribution.
- Melting points for triazole-carboxamides vary widely (123–183°C in and ), suggesting substituent-dependent crystallinity .
Crystallographic and Computational Studies
- : Compounds ZIPSEY and LELHOB were analyzed using SHELX for crystal refinement, revealing planar triazole cores and intermolecular hydrogen bonds (N–H···O/N) critical for stability .
- Target Compound : Predicted to adopt a similar planar conformation, with additional intramolecular interactions between the coumarin carbonyl and triazole N–H group.
Q & A
Basic: What are the optimized synthetic routes for 1-(3,4-dimethylphenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?
Answer:
The synthesis involves multi-step routes, including cyclization and coupling reactions. For example, triazole derivatives can be synthesized via NaBH4 reduction in absolute ethanol under reflux (4–6 hours), followed by crystallization (e.g., ethanol/water mixtures yield ~81% purity) . Key parameters affecting yield include:
- Solvent polarity : Ethanol or DMF enhances solubility of intermediates.
- Temperature : Reflux conditions (e.g., 80–100°C) improve reaction kinetics.
- Catalyst/base : K2CO3 in DMF facilitates nucleophilic substitution .
Table 1: Representative Reaction Conditions and Yields
| Compound | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4d | Ethanol | None | 4 | 69.40 |
| 4e | Ethanol | NaBH4 | 4 | 61.33 |
| 5a | Ethanol/water | NaBH4 | 4 | 81.55 |
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
Quantum chemical calculations (e.g., density functional theory) predict electronic properties, while molecular docking identifies binding affinities to target enzymes (e.g., carbonic anhydrase or histone deacetylase) . For example:
- Reaction path search : Identifies low-energy intermediates to optimize synthesis .
- In silico SAR : Modifying substituents (e.g., bromo or methoxy groups) alters steric and electronic interactions with enzyme active sites .
Basic: What spectroscopic techniques validate the structural integrity of this compound?
Answer:
- ¹H-NMR : Confirms aromatic proton environments (e.g., coumarin-linked protons at δ 6.8–7.5 ppm) .
- IR spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks aligned with theoretical values) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
- Statistical Design of Experiments (DoE) : Identifies confounding variables (e.g., solvent purity, incubation time) using factorial designs .
- Meta-analysis : Compares IC50 values across studies, adjusting for assay conditions (e.g., cell line variability) .
- Feedback loops : Integrate experimental data with computational models to refine hypotheses (e.g., ICReDD’s reaction design framework) .
Basic: What initial biological screening models are appropriate for this compound?
Answer:
- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria .
- Antitumor activity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC50 calculations .
- Enzyme inhibition : Fluorometric assays for targets like phosphodiesterase (PDE) using purified enzymes .
Advanced: What methodologies address solubility limitations in in vitro studies?
Answer:
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
- Nanoformulation : Liposomal encapsulation improves aqueous dispersion and bioavailability .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) without disrupting core pharmacophores .
Basic: How is the purity of the compound quantified, and what thresholds are acceptable for pharmacological studies?
Answer:
- HPLC : Purity ≥95% (UV detection at λ = 254 nm) .
- Melting point : Sharp range (e.g., 126–134°C) indicates crystalline homogeneity .
- Elemental analysis : C, H, N content within ±0.4% of theoretical values .
Advanced: How can structure-activity relationship (SAR) studies optimize target selectivity?
Answer:
- Substituent scanning : Replace methyl groups with halogens (e.g., Br or Cl) to enhance hydrophobic interactions .
- Pharmacophore mapping : Align triazole-carboxamide cores with enzyme active sites (e.g., HDAC zinc-binding motifs) .
- 3D-QSAR : CoMFA or CoMSIA models correlate substituent properties (logP, polarizability) with bioactivity .
Basic: What safety protocols are critical during synthesis and handling?
Answer:
- Ventilation : Use fume hoods for volatile solvents (DMF, ethanol) .
- PPE : Nitrile gloves, lab coats, and safety goggles .
- Waste disposal : Neutralize NaBH4 residues with isopropanol before disposal .
Advanced: How can in vivo efficacy be predicted from in vitro data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
